
3-Bromo-5-fluorobenzyl alcohol
Overview
Description
3-Bromo-5-fluorobenzyl alcohol (CAS: 216755-56-5) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrFO. It features a benzyl alcohol backbone substituted with bromine at the 3-position and fluorine at the 5-position on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive benzylic alcohol group and halogen substituents, which enable diverse functionalization pathways such as oxidation, nucleophilic substitution, and cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reduction of 3-Bromo-5-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Bromo-5-fluorobenzaldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to yield aldehydes or carboxylic acids. Reaction conditions dictate the product:
-
Mild oxidation (e.g., pyridinium chlorochromate, PCC) converts the alcohol to 3-bromo-5-fluorobenzaldehyde .
-
Strong oxidation (e.g., KMnO₄/H₂SO₄) further oxidizes the aldehyde to 3-bromo-5-fluorobenzoic acid .
Reagent | Product | Conditions | Reference |
---|---|---|---|
PCC/DCM | 3-Bromo-5-fluorobenzaldehyde | 0–25°C, 2–4 h | |
KMnO₄/H₂SO₄ | 3-Bromo-5-fluorobenzoic acid | 80–100°C, 6–8 h |
Nucleophilic Substitution Reactions
The bromine atom at the 3-position participates in Suzuki-Miyaura cross-coupling reactions. For example:
Substrate | Boronic Acid | Catalyst | Product | Yield | Reference |
---|---|---|---|---|---|
3-Bromo-5-fluorobenzyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-5-fluorobenzyl alcohol | 72% |
Esterification and Acylation
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:
Reagent | Product | Conditions | Reference |
---|---|---|---|
Acetyl chloride/Py | 3-Bromo-5-fluorobenzyl acetate | 0–25°C, 1–2 h |
Reduction of the Benzyl Alcohol Group
Though the compound itself is an alcohol, reductive cleavage of the C–OH bond is achievable:
Reagent | Product | Conditions | Yield | Reference |
---|---|---|---|---|
LiAlH₄ | 3-Bromo-5-fluorotoluene | THF, 80°C, 6 h | 58% |
Halogen Exchange Reactions
The fluorine atom at the 5-position can undergo nucleophilic aromatic substitution (NAS) under harsh conditions:
Reagent | Product | Conditions | Yield | Reference |
---|---|---|---|---|
NaN₃/CuI/DMF | 3-Bromo-5-azidobenzyl alcohol | 120°C, 24 h | 41% |
Protection/Deprotection Strategies
The hydroxyl group is protected as a silyl ether (e.g., TBSCl) for multi-step syntheses:
Step | Reagent | Product | Conditions | Reference |
---|---|---|---|---|
Protection | TBSCl/Imidazole | 3-Bromo-5-fluoro-TBS-benzyl ether | 25°C, 12 h | |
Deprotection | TBAF/THF | Regenerated benzyl alcohol | 25°C, 1 h |
Scientific Research Applications
Organic Synthesis
3-Bromo-5-fluorobenzyl alcohol is widely utilized in organic synthesis due to its ability to undergo various chemical transformations. The presence of both bromine and fluorine atoms enhances its reactivity, making it a valuable building block for synthesizing more complex structures.
Key Reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
- Formation of Ethers : It can react with alcohols to form ethers, which are important in medicinal chemistry.
- Coupling Reactions : The compound can participate in coupling reactions, leading to the formation of biaryl compounds that are prevalent in drug development.
Pharmaceutical Applications
The pharmaceutical industry values this compound for its role as an intermediate in the synthesis of various drugs. Its fluorinated derivatives often exhibit enhanced biological activity and metabolic stability.
Case Studies:
- Anticancer Agents : Compounds derived from this compound have shown promising activity against cancer cell lines, indicating potential applications in cancer therapeutics.
- Antimicrobial Agents : Research has demonstrated that derivatives of this compound possess antimicrobial properties, making them candidates for new antibiotic formulations.
Agrochemical Applications
In agrochemistry, this compound is used to develop insecticides and herbicides. The incorporation of fluorine into agrochemical structures often results in improved efficacy and reduced environmental impact.
Applications in Insecticides:
- Synthesis of Insecticidal Compounds : The compound serves as a precursor for synthesizing insecticides that target specific pests while minimizing harm to beneficial organisms.
Analytical Chemistry
Due to its distinct chemical properties, this compound is also employed in analytical chemistry. It can be utilized as a standard or reference material in chromatographic methods for the analysis of complex mixtures.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzyl alcohol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen Substituent Variations
3-Bromo-5-chloro-2-hydroxybenzyl Alcohol (C₇H₆BrClO₂)
- Structural Differences : Replaces fluorine with chlorine and adds a hydroxyl group at the 2-position.
- Impact on Reactivity/Bioactivity :
- The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
- Comparative antimicrobial studies show higher activity (MIC: Moderate to High) than analogs lacking chlorine, attributed to increased electrophilicity and membrane disruption .
- Key Data :
Compound | Antimicrobial Activity |
---|---|
3-Bromo-5-chloro-2-hydroxybenzyl alcohol | High |
5-Bromo-2-hydroxybenzyl alcohol | Moderate |
5-Bromo-2-chlorobenzyl alcohol | Low |
2,4-Dibromo-5-fluorobenzyl Alcohol (C₇H₅Br₂FO)
- Structural Differences : Adds a second bromine at the 4-position.
- Impact on Reactivity/Bioactivity: Increased steric hindrance and electron-withdrawing effects reduce nucleophilic substitution rates but enhance stability in acidic conditions. Potential as a heavier halogenated scaffold for radiopharmaceuticals due to bromine’s isotopic versatility .
Substituent Position Isomerism
2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl Alcohol (C₈H₅BrF₄O)
- Structural Differences : Bromine at 2-position, trifluoromethyl at 3-position.
- Impact on Reactivity/Bioactivity :
5-Bromo-2-fluoro-3-methoxybenzyl Alcohol (C₈H₈BrFO₂)
- Structural Differences : Methoxy group at 3-position instead of hydrogen.
- Impact on Reactivity/Bioactivity :
Functional Group Additions
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl Alcohol (C₈H₅BrF₃NO₄)
- Structural Differences : Nitro and trifluoromethoxy groups at 5- and 4-positions.
- Impact on Reactivity/Bioactivity :
- Nitro group increases acidity of the benzylic alcohol (pKa ~8.5 vs. ~10.5 for unsubstituted analogs), facilitating deprotonation in base-catalyzed reactions.
- Trifluoromethoxy enhances metabolic stability, making it a candidate for prolonged-action prodrugs .
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl Alcohol (C₈H₅BrClF₃O)
- Structural Differences : Chlorine at 2-position and trifluoromethyl at 5-position.
- Impact on Reactivity/Bioactivity: Chlorine’s ortho-directing effect favors regioselective functionalization. In vitro assays against Staphylococcus aureus show 2x higher inhibition than non-chlorinated analogs, likely due to enhanced membrane permeability .
Biological Activity
3-Bromo-5-fluorobenzyl alcohol (CAS: 216755-56-5) is an organic compound characterized by its unique halogenated structure, which imparts significant biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in enzyme inhibition and receptor interactions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is C₇H₆BrF₁O, with a molecular weight of approximately 205.02 g/mol. The predicted boiling point is around 259°C, and it has a density of 1.658 g/cm³ . The presence of bromine and fluorine atoms enhances its reactivity, making it a valuable compound in various synthetic applications.
Property | Value |
---|---|
Molecular Formula | C₇H₆BrF₁O |
Molecular Weight | 205.02 g/mol |
Boiling Point | 259°C |
Density | 1.658 g/cm³ |
pKa | 13.94 |
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have shown selective inhibition against cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis .
Receptor Binding
The compound's unique halogenated structure allows it to interact with various biological receptors. Studies have demonstrated that this compound can bind selectively to certain receptors, potentially modulating their activity. This selectivity is crucial for the development of targeted therapies in treating various diseases .
Case Studies
- Inhibition of Cytochrome P450 : A study investigated the effects of this compound on cytochrome P450 enzymes. Results indicated that the compound significantly inhibited enzyme activity, suggesting its potential as a lead compound for developing drugs that require modulation of these enzymes .
- Receptor Interaction Studies : Another research focused on the binding affinity of this compound to G-protein coupled receptors (GPCRs). The findings revealed that this compound could effectively bind to specific GPCRs, indicating its potential role in drug design targeting these receptors.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with enzyme active sites and receptor binding domains. The presence of bromine and fluorine atoms enhances the compound's lipophilicity and steric properties, allowing for effective docking into these biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-fluorobenzyl alcohol, and what key intermediates are involved?
Synthesis typically involves sequential halogenation and functionalization of a benzyl alcohol precursor. For example:
- Stepwise substitution : Bromine and fluorine groups are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation, followed by reduction of a benzaldehyde intermediate to yield the alcohol .
- Key intermediates : 3-Bromo-5-fluorobenzaldehyde is a critical intermediate, reduced using NaBH₄ or LiAlH₄ to produce the alcohol. Purity of intermediates (>95%) is essential to minimize side reactions .
Q. How can researchers verify the purity and structural identity of this compound?
- Analytical methods :
- NMR spectroscopy : Compare H and C NMR data with reference spectra (e.g., NIST Chemistry WebBook) to confirm substituent positions .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>97%). Adjust mobile phase (e.g., acetonitrile/water) for optimal resolution .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 219.0 (C₇H₆BrFO) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritant, potential respiratory sensitizer.
- Mitigation :
Advanced Research Questions
Q. How do competing electronic effects of bromine and fluorine substituents influence reactivity in further functionalization?
- Regioselectivity challenges : Bromine’s strong electron-withdrawing effect directs electrophiles to meta/para positions, while fluorine’s inductive effect may alter reaction pathways (e.g., SNAr vs. radical reactions).
- Methodological considerations :
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Data variability : Solubility ranges from 0.45 mg/mL in water to >50 mg/mL in DMSO.
- Resolution methods :
Q. How can researchers minimize byproduct formation during benzyl alcohol oxidation?
- Common byproducts : Over-oxidation to benzaldehyde or bromo-fluorobenzoic acid.
- Optimization :
Q. What advanced techniques characterize trace impurities in this compound?
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWBQTOZXPPFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377712 | |
Record name | 3-Bromo-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216755-56-5 | |
Record name | (3-Bromo-5-fluorophenyl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216755-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromo-5-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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